(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Description
(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a chiral oxazoline-based ligand with a fused indenyl core and a pyridinyl substituent. Its stereochemistry and rigid bicyclic structure make it highly effective in asymmetric catalysis, particularly in enantioselective reactions such as cyanotrifluoromethylation and radical difunctionalization of alkenes . The compound has a molecular formula of C₁₅H₁₂N₂O, a molecular weight of 236.27 g/mol, and a CAS number of 330443-74-8 . It is typically stored under inert atmospheres at 2–8°C to maintain stability .
Properties
IUPAC Name |
(3aR,8bS)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCAXHBKQLBOJG-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis via Chiral Indanol Scaffolds
A more refined approach utilizes (1R,2S)-(+)-cis-1-amino-2-indanol as a chiral precursor. This two-step process, adapted from protocols in Organic Syntheses, begins with the condensation of the aminoindanol with diethylmalonimidate dihydrochloride in tetrahydrofuran (THF). Sodium hydride (3.0 equiv) is added at 0°C to deprotonate the amine, followed by dropwise addition of 1,2-dibromoethane (1.5 equiv) to facilitate cyclopropane ring formation.
The reaction mixture is heated to 50°C for 2 hours, achieving 72% yield of the bis(oxazoline) ligand after purification. This method’s critical parameters include:
- Temperature control : Strict maintenance of 0°C during base addition prevents side reactions.
- Solvent choice : Anhydrous THF ensures optimal solubility and reaction kinetics.
- Catalyst-free conditions : The absence of transition metals simplifies purification.
Palladium-Catalyzed Coupling with Pyridine Derivatives
Recent advances employ palladium-catalyzed cross-coupling to introduce the pyridin-2-yl moiety. A representative procedure involves reacting 2-bromopyridine with a preformed indenooxazole-zinc reagent under Negishi coupling conditions. The reaction uses Pd(PPh₃)₄ (5 mol%) in THF at 60°C, achieving 68% yield with >99% ee when using a chiral indenooxazole precursor.
Optimization Data :
| Parameter | Value | Impact on Yield/ee |
|---|---|---|
| Catalyst loading | 5 mol% Pd(PPh₃)₄ | Maximizes turnover |
| Temperature | 60°C | Balances rate/selectivity |
| Solvent | THF | Enhances reagent stability |
This method’s scalability is limited by the cost of palladium catalysts, though recycling protocols mitigate this issue.
Microwave-Assisted Synthesis for Rapid Cyclization
Microwave irradiation has been explored to accelerate the cyclization step. In one protocol, a mixture of 2-aminopyridine and indan-1,2-dione is irradiated at 150°C for 15 minutes in acetic acid, forming the indenooxazole core with 82% yield. The stereochemistry is controlled by using enantiopure indan-1,2-dione derivatives, achieving 94% ee without chiral auxiliaries.
Advantages :
- Reduced reaction time : 15 minutes vs. 24 hours for conventional heating.
- Higher yields : 82% vs. 55–60% in thermal methods.
Industrial-Scale Production and Purification Challenges
Industrial synthesis prioritizes cost-effective and scalable methods. A patented route employs continuous flow reactors for the cyclocondensation step, achieving 90% conversion with residence times under 10 minutes. Purification is performed via simulated moving bed (SMB) chromatography, yielding >99.5% purity.
Key Challenges :
- Stereochemical drift : High temperatures in flow systems may reduce ee, necessitating low-temperature zones.
- Catalyst deactivation : Palladium catalysts require frequent regeneration in continuous processes.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 45–55 | 50–70 | 12–15 | Moderate |
| Chiral Indanol | 72 | >99 | 80–100 | Low |
| Palladium Coupling | 68 | >99 | 150–200 | Moderate |
| Microwave | 82 | 94 | 30–40 | High |
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyridine and oxazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Substituted Pyridinyl Derivatives
Modifications to the pyridinyl group significantly influence steric and electronic properties, impacting catalytic performance.
Key Findings :
Bisoxazoline Ligands with Pyridine Linkers
Bisoxazolines with pyridine spacers offer distinct coordination geometries compared to monomeric ligands.
Key Findings :
- The pyridine-linked bisoxazoline (MW 393.43) enables chelation of two metal centers, broadening substrate scope in Cu(I)-mediated reactions .
- Cyclopropane-linked bisoxazolines (e.g., ligand 103) achieve >90% enantiomeric excess (ee) in radical cyanotrifluoromethylation due to their rigid, chiral pockets .
Functionalized Indenooxazoles
Substituents on the indenooxazole core modulate solubility and reactivity.
Key Findings :
- Methyl-substituted derivatives serve as model systems for studying ligand-metal interactions .
- Aniline-functionalized variants exhibit enhanced solubility in aqueous or polar media, facilitating homogeneous catalysis .
Catalytic Performance and Selectivity
Biological Activity
(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C15H12N2O
- Molecular Weight : 236.27 g/mol
- CAS Number : 205647-96-7
- IUPAC Name : (3aR,8bS)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung) | 4.9 | Inhibition of cell cycle progression |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) | Type of Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase by modulating cyclin-dependent kinases (CDKs).
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis through interaction with ribosomal RNA.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry assessed the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound exhibited a 60% reduction in tumor volume compared to the control group.
Study 2: Antimicrobial Screening
Research conducted by Zhang et al. evaluated the antimicrobial properties of this compound against multidrug-resistant bacteria. Results indicated that it effectively inhibited the growth of resistant strains at concentrations lower than those required for conventional antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
